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Compound of Interest

Compound Name: Retra

Cat. No.: B560256

In the landscape of targeted cancer therapies, the reactivation of the p53 tumor suppressor
protein stands as a pivotal strategy. Among the molecules developed for this purpose, Retra
and APR-246 (eprenetapopt) have emerged as significant contenders, each with a distinct
mechanism of action. This guide provides a comparative analysis of these two compounds,
summarizing their performance based on available experimental data to inform researchers,
scientists, and drug development professionals.

Overview and Mechanism of Action

Both Retra and APR-246 are small molecules designed to counteract the oncogenic effects of
mutant p53, yet they achieve this through different pathways.

APR-246 (eprenetapopt) is a pro-drug that is systemically converted to its active compound,
methylene quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to
cysteine residues within the core domain of mutant p53, specifically Cys124 and Cys277.[3]
This covalent modification leads to the refolding of the mutant p53 protein, restoring its wild-
type conformation and tumor-suppressive functions, which include inducing apoptosis.[3][4]
Beyond p53 reactivation, APR-246 also exhibits a p53-independent mechanism by targeting
the cellular redox balance through the inhibition of thioredoxin reductase (TrxR1) and depletion
of glutathione.[3]

Retra, on the other hand, operates through a p73-dependent salvage pathway. It has been
shown to release the p53 family member, p73, from its inhibitory complex with mutant p53.[5][6]
This liberation of p73 allows it to activate its target genes, which overlap with those of p53,
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leading to the suppression of tumor cell growth and induction of apoptosis.[6] The effect of
Retra is therefore highly dependent on the presence of mutant p53 that sequesters p73.[6]

Chemical Properties

The distinct chemical structures of Retra and APR-246 underpin their different mechanisms of

action.
Feature Retra APR-246 (eprenetapopt)
2-(4,5-dihydro-1,3-thiazol-2-
) 2-(hydroxymethyl)-2-
. ylthio)-1-(3,4- o
Chemical Name ) (methoxymethyl)quinuclidin-3-
dihydroxyphenyl)ethanone
one
hydrobromide
Molecular Formula C11H11NO3S2-HBr C10H17NO3
Prodrug converted to MQ,
) which covalently modifies
Releases p73 from its ) ] )
_ _ o . cysteine residues in mutant
Mechanism of Action inhibitory complex with mutant

p53 to restore its wild-type
p53.[5][6] : :
conformation. Also impacts

cellular redox balance.[3]

In Vitro Efficacy

While direct head-to-head comparative studies are limited, data from individual studies provide
insights into the in vitro activity of both compounds.
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Parameter

Retra

APR-246 (eprenetapopt)

Cell Line Specificity

Active in cancer cell lines
expressing various p53
mutants (e.g., A431, SW480).

[6]

Broad activity in various cancer
cell lines with different p53

statuses, including mutant p53.

[1]

IC50 Values

4 uM in A431/LC5 cells.[5]

2.43 pmol/L in a head and
neck squamous cell carcinoma

cell line.[7]

Mechanism of Cell Death

Induces apoptosis through a

p73-dependent pathway.[6]

Induces apoptosis through
both p53-dependent and -

independent mechanisms.[1]

[4]

In Vivo Efficacy

Both Retra and APR-246 have demonstrated anti-tumor activity in preclinical xenograft models.

Parameter

Retra

APR-246 (eprenetapopt)

Animal Models

Nude mice xenografts with
A431 cells.[6]

Various xenograft models
including small cell lung cancer
and AML.[1][4]

Administration Route

Intraperitoneal injections.[6]

Intravenous injection.[4]

Observed Effects

Delayed tumor formation and

reduced number of tumors.[6]

Significant antitumor effect,
decreased circulating tumor
cells, and increased survival
time.[1][4]

Toxicity

Well-tolerated with no visible

toxic effects at the tested dose.

[6]

No systemic target organ
toxicity observed in mice or
dogs at predicted therapeutic

plasma concentrations.[1]

Pharmacokinetics and Preclinical Development
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APR-246 is more advanced in clinical development, and therefore, more comprehensive data

is available.

Parameter

Retra

APR-246 (eprenetapopt)

Pharmacokinetics

Limited publicly available data.
One study in rats investigated
the pharmacokinetics of all-
trans-retinoic acid (ATRA), a
related compound, showing

time-dependent elimination.[3]

[8]

In a first-in-human trial, plasma
concentrations reached levels
sufficient for robust tumor cell

apoptosis in vitro.[9]

Toxicology

Limited publicly available data.

Well-tolerated in dogs with a
No-Observed-Adverse-Effect
Level (NOAEL) of 200
mg/kg/day. No systemic target
organ toxicity was observed in

mice or dogs.[1]

Clinical Development

Appears to be in the preclinical

stage of development.

Has undergone Phase I/Il
clinical trials for hematological
malignancies and prostate
cancer and has been
investigated in combination

with other agents.[2]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of Retra and APR-246 can be visualized through their respective

signaling pathways.
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Caption: Mechanism of Action of Retra.
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Caption: Mechanism of Action of APR-246.

A typical experimental workflow to assess the efficacy of these compounds is outlined below.
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Caption: General Experimental Workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key assays mentioned are proprietary and
not fully available in the public domain. However, the principles behind these assays are

summarized below.

Co-Immunoprecipitation for p53-p73 Interaction (for Retra): This technique is used to
determine if two proteins are interacting.

e Cell Lysis: Cells treated with Retra are lysed to release proteins while maintaining protein-

protein interactions.

e Immunoprecipitation: An antibody specific to p53 is added to the cell lysate. This antibody,
along with p53 and any proteins bound to it (like p73), is then captured, often using protein
A/G-coated beads.
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e Washing: The beads are washed to remove non-specifically bound proteins.

o Elution and Western Blotting: The bound proteins are eluted from the beads and then
separated by size using SDS-PAGE. A western blot is then performed using an antibody
against p73 to detect its presence in the immunoprecipitated complex. A decrease in the p73
signal in Retra-treated samples would indicate the disruption of the p53-p73 complex.

Chromatin Immunoprecipitation (ChlP) for p53 Target Gene Activation (for APR-246): This
method is used to investigate the interaction between proteins and DNA in the cell.

o Cross-linking: Cells treated with APR-246 are treated with a chemical (like formaldehyde) to
cross-link proteins to the DNA they are bound to.

o Chromatin Shearing: The DNA is then sheared into smaller fragments.

e Immunoprecipitation: An antibody specific to p53 is used to immunoprecipitate the p53-DNA
complexes.

» Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is
purified.

e Analysis: The purified DNA is analyzed by gPCR using primers specific for the promoter
regions of known p53 target genes (e.g., p21, BAX). An increase in the amount of promoter
DNA in APR-246-treated samples indicates increased binding of the reactivated p53 to these
promoters.

Cell Viability and Apoptosis Assays:

o MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of
viable cells.

» Annexin V/Propidium lodide (PI) Staining: Differentiates between live, apoptotic, and necrotic
cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the
outer leaflet of the cell membrane during early apoptosis, while Pl is a fluorescent dye that
can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Conclusion
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Retra and APR-246 (eprenetapopt) represent two innovative and mechanistically distinct
approaches to reactivating the p53 pathway in cancer cells. APR-246, with its direct action on
mutant p53 and its progression into clinical trials, is a well-characterized compound with a dual
mechanism of action. Retra offers a novel strategy by targeting the p53-p73 interaction,
providing a potential therapeutic avenue for tumors harboring specific mutant p53 forms that
sequester p73.

The selection of either compound for further research or therapeutic development would
depend on the specific cancer type, the nature of the p53 mutation, and the expression levels
of p73. Further head-to-head comparative studies are warranted to fully elucidate the relative
efficacy and potential synergistic or differential applications of these two promising anti-cancer
agents. Researchers are encouraged to consult the primary literature for more detailed
information on specific experimental conditions and results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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